2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol)
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Overview
Description
2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) is an organic compound characterized by its unique structure, which includes multiple hydroxyl groups and ethyne linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) typically involves the coupling of 2,5-dihydroxy-1,4-phenylene with ethyne derivatives under controlled conditions. The reaction often requires a catalyst, such as palladium, and is conducted in an inert atmosphere to prevent oxidation .
Industrial Production Methods
similar compounds are often produced using high-pressure reactors and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The ethyne linkages can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. These reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .
Major Products
The major products formed from these reactions include quinones, dihydroxy derivatives, and halogenated compounds, depending on the specific reaction and conditions used .
Scientific Research Applications
2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) involves its interaction with molecular targets through its hydroxyl groups and ethyne linkages. These functional groups can participate in hydrogen bonding, electron transfer, and other interactions that influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-(2,5-Dihydroxy-1,4-phenylene)diacetic acid: Similar in structure but contains acetic acid groups instead of ethyne linkages.
2,5-Dihydroxy-1,4-benzenediacetic acid: Another similar compound with diacetic acid groups.
Uniqueness
2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) is unique due to its ethyne linkages, which provide distinct reactivity and structural properties compared to similar compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
827624-72-6 |
---|---|
Molecular Formula |
C22H14O6 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2,5-bis[2-(2,5-dihydroxyphenyl)ethynyl]benzene-1,4-diol |
InChI |
InChI=1S/C22H14O6/c23-17-5-7-19(25)13(9-17)1-3-15-11-22(28)16(12-21(15)27)4-2-14-10-18(24)6-8-20(14)26/h5-12,23-28H |
InChI Key |
QDNHZKZHBLUHIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C#CC2=CC(=C(C=C2O)C#CC3=C(C=CC(=C3)O)O)O)O |
Origin of Product |
United States |
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